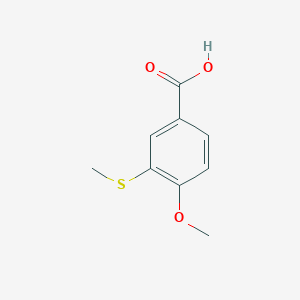
4-Methoxy-3-(methylthio)benzoic acid
Número de catálogo B1337502
Peso molecular: 198.24 g/mol
Clave InChI: IKLIRIKNLSNYOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07582660B2
Procedure details


Triphenylphosphine (20.5 g; 78.2 mmol) was introduced a little at a time into a solution of 5c (5.1 g; 18.3 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 4.5 h. The precipitate (triphenylphosphine oxide) was filtered off, and the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×). Dimethyl sulfate (2 ml) was added to the combined aqueous extract, and the reaction mixture was stirred at room temperature for 2 h. The precipitate obtained was dissolved by heating to reflux temperature. The clear solution was cooled and adjusted to pH 1 using 20% strength hydrochloric acid. The precipitate (7c) was filtered off, washed with H2O and dried under reduced pressure over CaCl2.

Name
5c
Quantity
5.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[S:21][C:22]1[CH:23]=[C:24]([CH:30]=[CH:31][C:32]=1[O:33][CH3:34])[C:25]([O:27]CC)=[O:26].Cl>C1(C)C=CC=CC=1>[CH3:34][O:33][C:32]1[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][C:22]=1[S:21][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
5c
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClSC=1C=C(C(=O)OCC)C=CC1OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate (triphenylphosphine oxide) was filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dimethyl sulfate (2 ml) was added to the combined aqueous extract
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate (7c) was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under reduced pressure over CaCl2
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C(=O)O)C=C1)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
